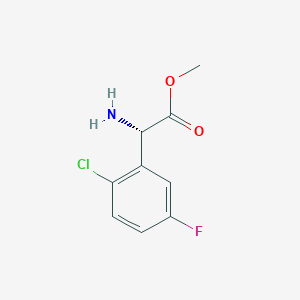
(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a trifluoromethyl group attached to the ethanamine backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 2 positions, respectively.
Trifluoromethylation: The phenyl ring is then subjected to trifluoromethylation to attach the trifluoromethyl group at the ethanamine backbone.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination, fluorination, and trifluoromethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.
Reduction: Reduction reactions can convert the bromo and fluoro substituents to their corresponding hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are commonly employed.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- ®-1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-amine
- ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-difluoroethan-1-amine
Uniqueness
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific combination of bromo, fluoro, and trifluoromethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrF4N |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
(1R)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
Clé InChI |
OQBXDYQCPRZTNA-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)F)[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


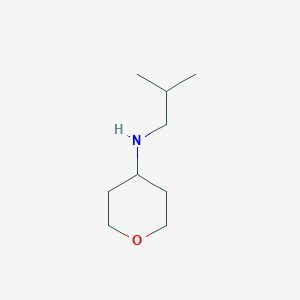
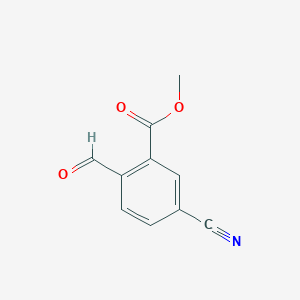
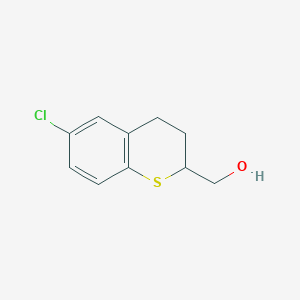
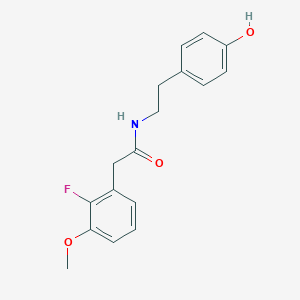
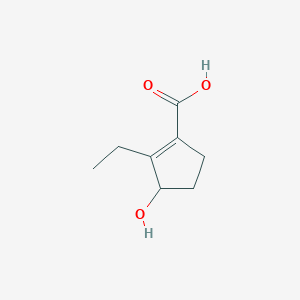
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
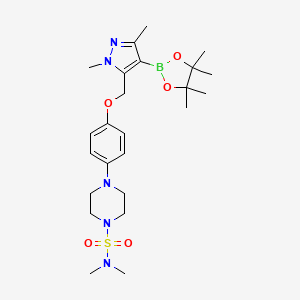
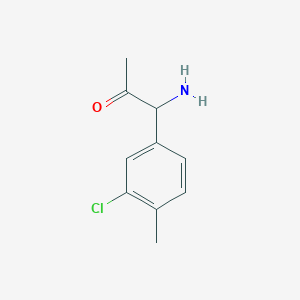
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)

![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)

